1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of purine derivatives. This compound is characterized by its unique structure, which includes a tetrahydropyrimido[2,1-f]purine core substituted with methyl, methylbenzyl, and phenoxyphenyl groups. Such structural complexity often imparts significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, the core structure is constructed through nucleophilic substitution reactions.
Introduction of the Tetrahydropyrimidine Ring: Cyclization reactions are employed to form the tetrahydropyrimidine ring, often using reagents like ammonia or primary amines under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone or aldehyde functionalities to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic properties, including anti-inflammatory, anti-cancer, or antiviral activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(3-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: Lacks the phenoxy group, which may alter its biological activity.
1-methyl-3-(3-methylbenzyl)-9-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: Contains a methoxy group instead of a phenoxy group, potentially affecting its chemical reactivity and biological properties.
Uniqueness
The presence of the phenoxyphenyl group in 1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione imparts unique steric and electronic properties, which can influence its interaction with biological targets and its overall chemical behavior. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
CAS No. |
873076-88-1 |
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Molecular Formula |
C29H27N5O3 |
Molecular Weight |
493.567 |
IUPAC Name |
1-methyl-3-[(3-methylphenyl)methyl]-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H27N5O3/c1-20-8-6-9-21(18-20)19-34-27(35)25-26(31(2)29(34)36)30-28-32(16-7-17-33(25)28)22-12-14-24(15-13-22)37-23-10-4-3-5-11-23/h3-6,8-15,18H,7,16-17,19H2,1-2H3 |
InChI Key |
CIABVCTWZAUGSS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=C(C=C5)OC6=CC=CC=C6)N(C2=O)C |
solubility |
not available |
Origin of Product |
United States |
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